molecular formula C16H21N3O3S B2510870 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1448053-80-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2510870
CAS RN: 1448053-80-2
M. Wt: 335.42
InChI Key: DPTKFCSQPAXBRJ-UHFFFAOYSA-N
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Description

The compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of a pyrazole ring, a common feature in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable precursors such as substituted benzaldehydes or benzofuran derivatives with hydrazinobenzenesulfonamide or similar amines. For example, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could be hypothesized based on the general methods described.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography can provide detailed insights into the spatial arrangement of atoms within the molecule. For instance, the crystal structure of a related sulfonamide compound was determined, revealing the existence of enol-imine tautomerism in the solid state . This kind of structural information is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The reactivity of the pyrazole moiety, for example, can lead to the formation of different tautomeric forms, which can have distinct photochromic and thermochromic properties . The presence of methoxy and methyl groups could also influence the compound's reactivity and its ability to interact with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, absorption, and fluorescence characteristics, can be significantly affected by the substituents on the aromatic rings and the nature of the heterocyclic moieties. The absorption maxima and emission spectra of these compounds can vary with the substituents present, which is important for their potential applications in medicinal chemistry and materials science . The solvent polarity can also influence these properties, which is relevant for the compound's behavior in biological systems or in different environments.

Scientific Research Applications

Reactivity in Synthetic Chemistry

The reactivity of pyrazole derivatives, particularly those bearing a cyclopropyl group at the C3 position, has been explored in palladium-catalyzed direct arylations. These compounds have shown successful employment in regioselective C4-arylations without the decomposition of the cyclopropyl unit, demonstrating their utility in the synthesis of complex organic structures (Sidhom et al., 2018).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT (Pişkin et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

Research into 1,5-diarylpyrazole derivatives, including those featuring benzenesulfonamide moieties, has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This research has led to the identification of celecoxib, a COX-2 inhibitor currently used in treating arthritis and other inflammatory conditions (Penning et al., 1997).

Anti-HIV and Antifungal Activities

Sulfonamide derivatives have been synthesized and evaluated for their anti-HIV and antifungal activities, highlighting the versatility of benzenesulfonamide compounds in addressing a range of infectious diseases. These studies have identified compounds with promising in vitro activities against HIV and various fungal pathogens (Zareef et al., 2007).

Antitumor and Antimicrobial Potentials

The synthesis of new benzenesulfonamide derivatives has been pursued for their potential antitumor and antimicrobial effects. These compounds have been tested against different cancer cell lines and microbial strains, showing significant activity in some cases, which suggests their potential for development into new therapeutic agents (Abbas et al., 2017).

Safety and Hazards

The safety information for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-8-14(22-3)6-7-16(11)23(20,21)17-10-13-9-15(12-4-5-12)19(2)18-13/h6-9,12,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKFCSQPAXBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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